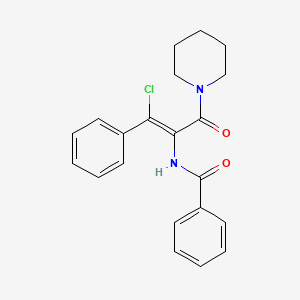
Benzamide, 2-(2-(diethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-(2-(diethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)- is a bioactive chemical.
Scientific Research Applications
Benzamide Derivatives in Medicine and Chemistry
Benzamide Derivatives from Limonia acidissima : New benzamide derivatives were isolated from Limonia acidissima, some of which showed potent inhibition of nitric oxide production in microglia cells, indicating potential therapeutic applications in inflammation and neurodegenerative diseases (Kim et al., 2009).
Crystal Structures of N-[2-(trifluoromethyl)phenyl]benzamides : The study of the crystal structures of these compounds provides insights into their chemical properties and potential applications in material science or drug design (Suchetan et al., 2016).
Radioiodinated Benzamide Derivatives for Melanoma Imaging : These compounds have been explored for melanoma imaging in nuclear medicine, indicating their potential use in diagnostic applications (Eisenhut et al., 2000).
Antimicrobial Benzamide Derivatives : A study synthesizing new benzamide derivatives revealed significant antibacterial and antifungal activity, underscoring their potential as antimicrobial agents (Priya et al., 2006).
Anti-Influenza Virus Activity : Novel benzamide-based compounds showed significant antiviral activities against bird flu influenza, highlighting their potential use in antiviral drug development (Hebishy et al., 2020).
Antiplasmodial Activities of Benzamides : Benzamide derivatives showed promising antiplasmodial activity against strains of Plasmodium falciparum, suggesting their use in malaria treatment (Hermann et al., 2021).
Synthesis of Benzamide Derivatives for Biological Activity : The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives and their evaluation for antibacterial and antifungal activities underline the broad potential of benzamide compounds in pharmacology (Ighilahriz-Boubchir et al., 2017).
Polyimides with Trifluoromethyl-substituted Benzene : The study on the synthesis of polyimides involving benzamides with trifluoromethyl groups contributes to the development of materials with specific chemical and physical properties (Liu et al., 2002).
Organogels Based on Benzamide Compounds : Research into perylenetetracarboxylic diimides with benzamide derivatives has implications for the design of novel organogels, useful in various technological applications (Wu et al., 2011).
Benzamides in Electrophysiological Activity : The synthesis and study of N-substituted imidazolylbenzamides indicate their potential as selective class III agents in cardiac electrophysiology (Morgan et al., 1990).
properties
CAS RN |
33089-92-8 |
|---|---|
Product Name |
Benzamide, 2-(2-(diethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)- |
Molecular Formula |
C20H23F3N2O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H23F3N2O2/c1-3-25(4-2)13-14-27-18-8-6-5-7-17(18)19(26)24-16-11-9-15(10-12-16)20(21,22)23/h5-12H,3-4,13-14H2,1-2H3,(H,24,26) |
InChI Key |
WACQRBITZJWPPH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzamide, 2-(2-(diethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



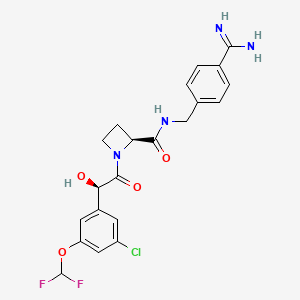
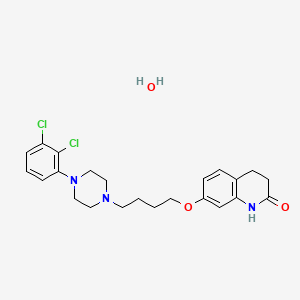
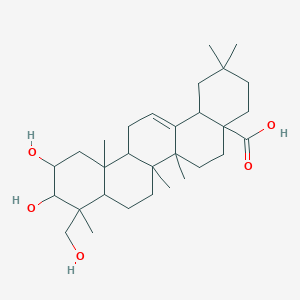
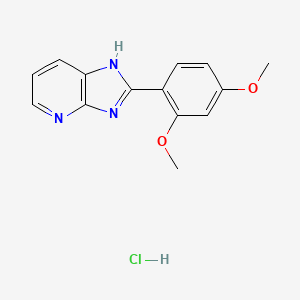
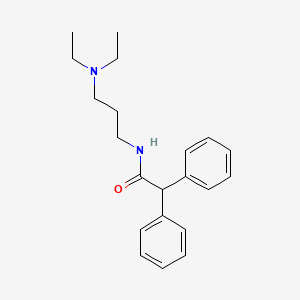
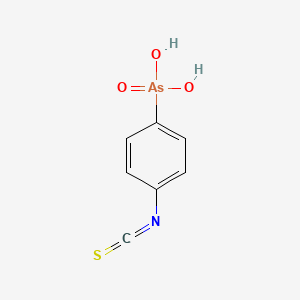
![(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1666092.png)
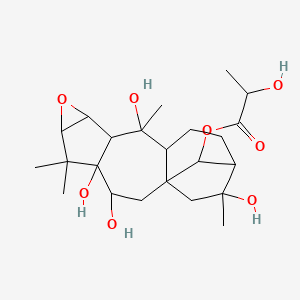
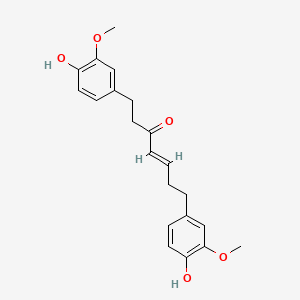
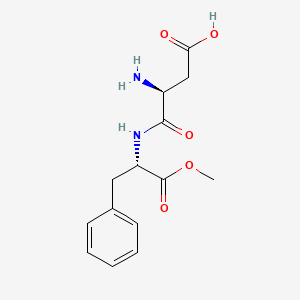
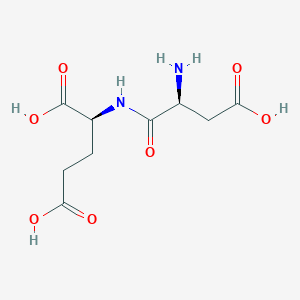
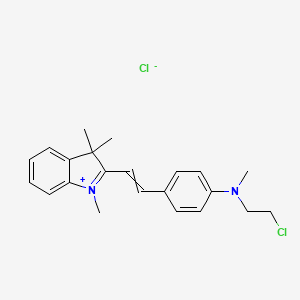
![4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine](/img/structure/B1666103.png)
